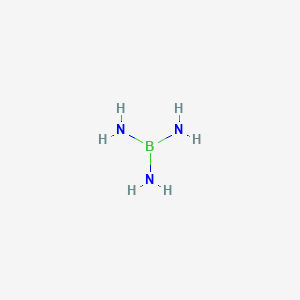
Boranetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boranetriamine, also known as tris(dimethylamino)borane, is a chemical compound with the formula C₆H₁₈BN₃. It is a boron-containing compound where the boron atom is bonded to three dimethylamino groups. This compound is known for its unique chemical properties and has found applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boranetriamine can be synthesized through the reaction of boron tribromide with dimethylamine. The process involves the following steps:
- A solution of boron tribromide in pentane is added dropwise to a cooled solution of dimethylamine in pentane.
- The reaction mixture is stirred at room temperature, resulting in the formation of a white precipitate of dimethylamine hydrobromide.
- The precipitate is filtered off, and the pentane solution is distilled to obtain this compound as a colorless liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques and purification methods is common in industrial settings to achieve the desired quality of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Boranetriamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced under specific conditions to yield different boron-containing products.
Substitution: The dimethylamino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Boron-nitrogen oxides.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds.
Aplicaciones Científicas De Investigación
Boranetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the use of this compound in drug development and as a potential therapeutic agent.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of boranetriamine involves its interaction with various molecular targets. The dimethylamino groups facilitate the formation of stable complexes with other molecules, enabling this compound to participate in a variety of chemical reactions. The boron atom in this compound can form coordinate bonds with electron-rich species, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Tris(dimethylamino)borane: Similar in structure but with different substituents.
Boron trichloride: Another boron-containing compound with distinct reactivity.
Boron tribromide: Used in the synthesis of boranetriamine and has different chemical properties.
Uniqueness: this compound is unique due to its ability to form stable complexes with a variety of molecules, making it highly versatile in chemical synthesis. Its reactivity and stability under different conditions set it apart from other boron-containing compounds .
Propiedades
Número CAS |
14939-14-1 |
|---|---|
Fórmula molecular |
BH6N3 |
Peso molecular |
58.88 g/mol |
InChI |
InChI=1S/BH6N3/c2-1(3)4/h2-4H2 |
Clave InChI |
FDLQTAFYNVOAIN-UHFFFAOYSA-N |
SMILES canónico |
B(N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


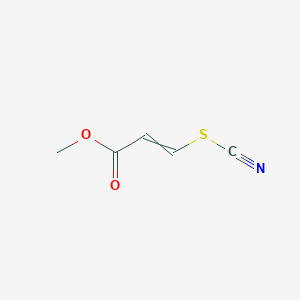
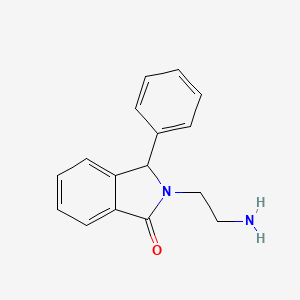

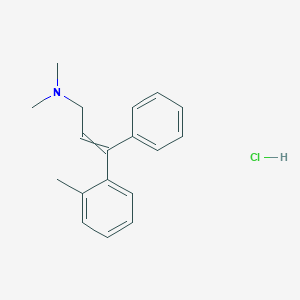
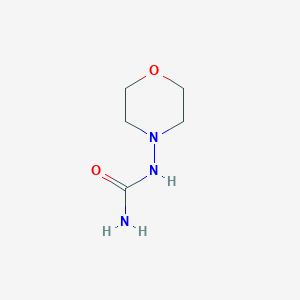
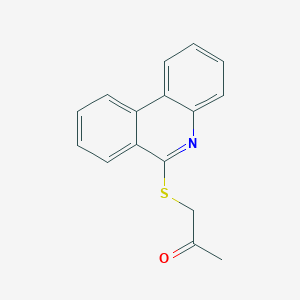

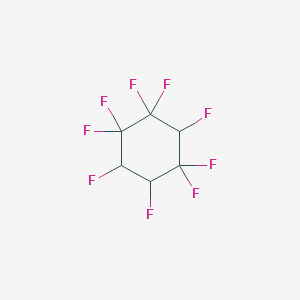


![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
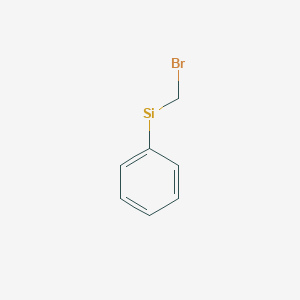
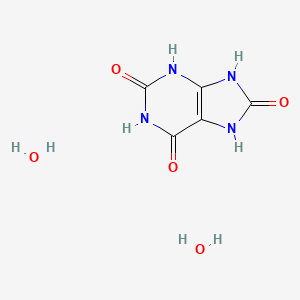
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
